N-(piperidin-4-yl)benzamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPZBYLCTOOFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83540-09-4 | |
| Record name | N-(piperidin-4-yl)benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Piperidine Scaffold: a Privileged Motif in Bioactive Compound Design
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and natural products. nih.govencyclopedia.pub Its prevalence is not coincidental; the piperidine moiety often imparts favorable physicochemical and pharmacokinetic properties to a molecule, enhancing its potential as a drug candidate. thieme-connect.comresearchgate.net
Key contributions of the piperidine scaffold in drug design include:
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This influences a molecule's solubility and ability to interact with biological targets. thieme-connect.comresearchgate.net
Improved Pharmacokinetic Profiles: The presence of a piperidine ring can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It can enhance bioavailability and metabolic stability, crucial factors for a drug's efficacy. thieme-connect.comresearchgate.net
Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a compound's three-dimensional structure to optimize its binding to a specific biological target. nih.gov This versatility has been exploited in the development of drugs across numerous therapeutic areas. encyclopedia.pubresearchgate.net
The significance of the piperidine scaffold is underscored by its presence in a wide range of approved drugs, targeting conditions from cancer to neurological disorders. encyclopedia.pubresearchgate.net
The Benzamide Moiety: a Versatile Player in Pharmaceutical Research
Benzamide (B126), the amide derivative of benzoic acid, and its derivatives represent another critical class of pharmacophores in drug discovery. researchgate.netwikipedia.org The benzamide group is a key structural feature in a multitude of approved drugs, demonstrating its versatility in interacting with a diverse range of biological targets. wikipedia.org
The evolution of benzamide derivatives in pharmaceutical research has been marked by their application in various therapeutic fields:
Antipsychotics: The discovery of substituted benzamides with dopamine (B1211576) D2 receptor antagonist activity led to the development of a class of atypical antipsychotics.
Antiemetics: Certain benzamide derivatives are effective in managing nausea and vomiting, often by targeting dopamine and serotonin (B10506) receptors.
Anticancer Agents: More recently, benzamide derivatives have been investigated as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as poly(ADP-ribose) polymerase (PARP). nih.gov Research has shown that certain novel benzamide derivatives exhibit potent anticancer activity. nih.gov
Other Therapeutic Areas: The pharmacological potential of benzamide analogues extends to antimicrobial, analgesic, and carbonic anhydrase inhibitory activities. researchgate.net
The continued exploration of benzamide derivatives highlights their enduring importance in the development of new medicines. nih.govresearchgate.net
N Piperidin 4 Yl Benzamide Hydrochloride: a Chemical Entity for Academic Investigation
General Synthetic Strategies for the Core N-(piperidin-4-yl)benzamide Skeleton
The assembly of the fundamental N-(piperidin-4-yl)benzamide structure relies on robust and well-established chemical transformations. These methods are designed for efficiency and adaptability, allowing for the preparation of a common intermediate that can be further modified.
The key step in forming the N-(piperidin-4-yl)benzamide core is the creation of the amide bond between a benzoic acid derivative and a 4-aminopiperidine (B84694) derivative. This is typically achieved through standard acylation or peptide coupling reactions. A common approach involves reacting a substituted benzoyl chloride with a protected 4-aminopiperidine, such as 4-amino-1-Boc-piperidine. nih.gov The reaction is generally performed in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. nanobioletters.com
Alternatively, coupling reagents commonly used in peptide synthesis can be employed. These reagents activate the carboxylic acid of the benzoyl moiety, facilitating its reaction with the amine on the piperidine ring. The choice of coupling agent and reaction conditions can be optimized to ensure high yields and purity of the resulting amide. Following the coupling, the protecting group on the piperidine nitrogen is removed to yield the core scaffold. nih.gov
A general procedure for the synthesis of N-benzamides involves dissolving the crude acid chloride in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at 0°C, followed by the dropwise addition of the desired amine. nanobioletters.com The reaction mixture is then stirred at room temperature to completion. nanobioletters.com
Table 1: Examples of Amidation Reactions for Benzamide Synthesis
| Benzoyl Derivative | Amine | Coupling Conditions | Product | Reference |
| Benzoyl chloride | 4-amino-1-Boc-piperidine | Triethylamine, Basic conditions | N-(1-Boc-piperidin-4-yl)benzamide | nih.gov |
| 4-Hydroxybenzoic acid | Various amines | Thionyl chloride (to form acid chloride), then amine addition | N-substituted-4-hydroxybenzamides | nanobioletters.com |
| Benzoic acid | Various amines | Thionyl chloride (to form acid chloride), then amine addition | N-substituted-benzamides | nanobioletters.com |
Diversification of the N-(piperidin-4-yl)benzamide scaffold is frequently achieved by introducing various substituents onto the piperidine nitrogen. N-alkylation is a primary method for this modification. This can be accomplished by treating the secondary amine of the piperidine ring with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). researchgate.net Another approach involves using sodium hydride (NaH) in dry DMF. researchgate.net
Reductive amination is another powerful technique used for N-alkylation. nih.gov This two-step process involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to furnish the N-alkylated product. nih.gov This method is particularly useful for introducing a wide range of functional groups. For instance, reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde yields a common intermediate that can be further diversified. nih.gov
Table 2: Common N-Alkylation and Reductive Amination Conditions
| Piperidine Substrate | Reagent(s) | Method | Product Type | Reference |
| Piperidine | Alkyl bromide/iodide, K2CO3 | N-Alkylation | N-Alkyl piperidine | researchgate.net |
| 4-amino-1-Boc-piperidine | Aldehyde/Ketone, Sodium triacetoxyborohydride | Reductive Amination | N-Substituted 4-amino-1-Boc-piperidine | nih.gov |
| Piperidine | Diols, Cp*Ir complex | N-Heterocyclization | Cyclic amines | organic-chemistry.org |
In the synthesis of more complex analogs, particularly those incorporating an indole (B1671886) moiety, N-alkylation of the indole ring is a critical step. mdpi.comnih.gov The indole nitrogen can be alkylated using various methods, including reactions with alkyl halides in the presence of a base like sodium hydride. rsc.org More advanced, metal-free methods have also been developed, such as the reductive N-alkylation of indoles using aldehydes and triethylsilane (Et3SiH) as the reductant. acs.org Copper-catalyzed cross-coupling reactions between N-tosylhydrazones and indoles provide another route to N-alkylated indoles. rsc.org The indole scaffold is a privileged structure found in a wide range of natural products and pharmaceuticals. nih.gov
A crucial subsequent step in many synthetic pathways is the removal of the protecting group from the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is commonly used and is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. nih.gov Another widely used protecting group, especially in solid-phase synthesis, is the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govacsgcipr.org Fmoc deprotection is achieved using a mild base, most commonly a solution of piperidine (typically 20%) in a solvent like DMF. nih.govresearchgate.net This process occurs via a β-elimination mechanism. researchgate.net Alternatives to piperidine, such as 4-methylpiperidine (B120128) or piperazine, are also used. acsgcipr.orgnih.gov
Targeted Synthesis of N-(piperidin-4-yl)benzamide Derivatives for Structural Diversification
The synthesis of derivatives of the core N-(piperidin-4-yl)benzamide structure is essential for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.
Systematic modifications to the benzamide portion of the molecule are a key strategy for SAR studies. Researchers have synthesized and evaluated series of derivatives with various substituents on the phenyl ring to probe the effects on biological activity. For example, in the development of inhibitors for the presynaptic choline (B1196258) transporter, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized. nih.gov The study explored how different amide functionalities impacted potency, finding that benzylic heteroaromatic amides were generally the most potent. nih.gov
In another study focused on activators of hypoxia-inducible factor 1 (HIF-1) pathways, a series of novel benzamide derivatives were designed and synthesized based on bioisosterism. nih.gov Preliminary in vitro studies of these compounds identified derivatives with significant inhibitory bioactivity in HepG2 cells, highlighting the importance of the substitution pattern on the benzamide ring for antitumor activity. nih.gov
Table 3: SAR Findings Based on Benzamide Moiety Modifications
| Lead Compound Scaffold | Modification | Biological Target | Key Finding | Reference |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Varied amide functionality | Choline Transporter (CHT) | Benzylic heteroaromatic amides were the most potent. | nih.gov |
| N-(piperidin-4-yl)benzamide | Diaryl ether linkages | Hypoxia-Inducible Factor 1α (HIF-1α) | Specific diaryl ether derivatives showed significant antitumor activity (IC50 values of 0.12 and 0.13 μM). | nih.gov |
Altering the substituents on the piperidine ring and any associated linkers provides another avenue for structural diversification and SAR exploration. The nature of the group attached to the piperidine nitrogen can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.
In the study of choline transporter inhibitors, the 4-isopropylpiperidine (B35371) ether moiety was investigated. nih.gov The SAR around this part of the molecule was found to be quite narrow, with substituents like cyclohexyl and cyclopentyl being inactive. nih.gov However, replacements such as (2-piperidin-1-yl)ethoxy were tolerated. nih.gov Similarly, studies on 4-aminopiperidine derivatives as cognition enhancers showed that modifications to the piperidine ring could maintain high activity. nih.gov The alkylation of the piperidine nitrogen was also explored in a series of hepatitis C virus assembly inhibitors, leading to analogs with low micromolar potency. nih.gov
Table 4: Impact of Piperidine Ring Substitutions on Activity
| Core Scaffold | Piperidine Modification | Biological Target | SAR Observation | Reference |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Replacement of 4-isopropylpiperidine ether | Choline Transporter (CHT) | SAR was narrow; cyclohexyl and cyclopentyl groups were inactive, while (2-piperidin-1-yl)ethoxy was tolerated. | nih.gov |
| 4-aminopiperidine | Alkylation of piperidine nitrogen | HCV Assembly | Yielded analogs with low micromolar potency and favorable in vitro ADME parameters. | nih.gov |
| Piperazine analogs | Extrusion of one nitrogen to form 4-aminopiperidine | Cognition Enhancement | Maintained high cognition-enhancing activity. | nih.gov |
Computational and Theoretical Approaches in N Piperidin 4 Yl Benzamide Research
In Silico Prediction of Biological Targets and Activity Spectra
Before a compound is synthesized, computational tools can forecast its potential biological effects and identify likely protein targets. This pre-emptive analysis helps to prioritize which derivatives are most promising for further development.
One such method is inverted or inverse virtual screening , where a single ligand of interest is docked against a large library of known protein structures. mdpi.com This approach can identify potential protein targets for a given molecule, suggesting possible therapeutic applications or off-target effects. mdpi.com For a novel N-(piperidin-4-yl)benzamide derivative, this technique could screen for binding affinity against a panel of receptors, enzymes, and ion channels, thereby generating hypotheses about its mechanism of action. mdpi.com
Another widely used tool is the Prediction of Activity Spectra for Substances (PASS) . This software analyzes the structure of a compound to predict its likely biological activities based on structure-activity relationships derived from a vast database of known active substances. semanticscholar.org The output is a list of potential activities, each with a probability score (Pa for probability of being active and Pi for probability of being inactive). semanticscholar.org This allows researchers to quickly assess a compound's potential for various effects, such as antibacterial, anti-inflammatory, or enzyme inhibitory actions. semanticscholar.org
For a series of hypothetical N-(piperidin-4-yl)benzamide derivatives, a PASS analysis might yield a spectrum of predicted activities, guiding the subsequent experimental validation.
Table 1: Example of a Predicted Biological Activity Spectrum for a Hypothetical N-(piperidin-4-yl)benzamide Derivative
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Kinase Inhibitor | 0.815 | 0.007 |
| GPCR Ligand | 0.762 | 0.021 |
| Antineoplastic | 0.711 | 0.035 |
| Acetylcholinesterase Inhibitor | 0.654 | 0.058 |
| Antihypertensive | 0.589 | 0.094 |
Note: This table is illustrative and does not represent actual experimental data.
These predictive tools are crucial in the early stages of drug discovery, enabling researchers to focus resources on compounds with the highest probability of success and the most desirable biological profiles. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Once a potential biological target is identified, molecular docking and molecular dynamics (MD) simulations are employed to investigate the specific interactions between the ligand (the N-(piperidin-4-yl)benzamide derivative) and the target protein at an atomic level. mdpi.comscispace.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. scispace.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. mdpi.com This analysis reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov For example, in a study of N-ethyl-4-(pyridin-4-yl)benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1), docking studies identified key hydrogen bond interactions with the hinge region residue M156 and the catalytic lysine (B10760008) K105. nih.gov Similarly, docking of other benzamide (B126) derivatives has revealed binding to both the catalytic and peripheral sites of acetylcholinesterase (AChE), providing insights into their inhibitory mechanism. nih.govnih.gov
Molecular dynamics (MD) simulations build upon the static picture provided by docking. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a dynamic view of the binding event and the stability of the interactions. nih.gov This technique can confirm the stability of the binding pose predicted by docking and offer deeper insights into the conformational changes that occur upon ligand binding. mdpi.comnih.gov
Table 2: Summary of Molecular Docking Results for N-(piperidin-4-yl)benzamide Derivatives against Various Targets
| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference(s) |
| N-ethyl-4-(pyridin-4-yl)benzamide | ROCK1 | Not specified | M156, K105 | nih.gov |
| 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide | Acetylcholinesterase (AChE) | Not specified | Tyrosine 121 | researchgate.netmui.ac.ir |
| 2-((4-ethylphenoxy) methyl)-N-(arylcarbamothioyl)benzamide | S. aureus DNA Gyrase B | -64 to -78 | GLY 101 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying the key physicochemical, electronic, and steric properties (descriptors) that influence a compound's potency, QSAR models can predict the activity of newly designed molecules before they are synthesized. mdpi.commdpi.com
In the context of N-(piperidin-4-yl)benzamide research, a 3D-QSAR study was conducted on a series of derivatives targeting the ROCK1 enzyme. nih.gov This study utilized two common 3D-QSAR methods:
Comparative Molecular Field Analysis (CoMFA): This method correlates the biological activity of molecules with their steric and electrostatic fields. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): This method uses steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build the correlation. nih.gov
Both the CoMFA and CoMSIA models developed for the ROCK1 inhibitors showed strong predictive power, as indicated by their statistical validation parameters. nih.gov
Table 3: Statistical Results of 3D-QSAR Models for N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 Inhibitors
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²pred (External validation correlation coefficient) |
| CoMFA | 0.774 | 0.965 | 0.703 |
| CoMSIA | 0.676 | 0.949 | 0.548 |
Data sourced from a study on ROCK1 inhibitors. nih.gov
The output of these models includes 3D contour maps that visualize regions where certain properties (e.g., bulkiness, positive charge) are predicted to increase or decrease biological activity. nih.gov These maps serve as a valuable guide for medicinal chemists to rationally design new N-(piperidin-4-yl)benzamide derivatives with enhanced potency. nih.gov
Applications of Generative Artificial Intelligence in Structural Modification and Lead Optimization
The primary generative models used in drug design include:
Variational Autoencoders (VAEs): These models learn a compressed representation of molecular structures and can then generate new molecules from this learned "latent space."
Generative Adversarial Networks (GANs): GANs consist of two competing neural networks—a "generator" that creates new molecules and a "discriminator" that tries to distinguish them from real ones. This process results in the generation of highly realistic and novel chemical structures. researchgate.net
Reinforcement Learning: This technique can be combined with generative models to guide the generation process toward molecules with specific, optimized properties (e.g., high binding affinity, low toxicity). researchgate.net
In the context of N-(piperidin-4-yl)benzamide research, generative AI could be applied for lead optimization. A model could be trained on a dataset of known benzamide derivatives and their associated activities. researchgate.net The AI could then generate new, previously unsynthesized N-(piperidin-4-yl)benzamide structures that are predicted to have superior potency, selectivity, or pharmacokinetic profiles. This approach drastically accelerates the design-build-test-learn cycle, holding the potential to significantly reduce the time and cost of bringing new drugs to market. nih.govresearchgate.net
Drug Discovery and Lead Optimization Strategies Based on the N Piperidin 4 Yl Benzamide Scaffold
Identification of Lead Compounds from High-Throughput Screening Initiatives
High-throughput screening (HTS) has been instrumental in identifying initial lead compounds possessing the N-(piperidin-4-yl)benzamide core. nih.govarxiv.org These large-scale automated assays enable the rapid evaluation of vast compound libraries against specific biological targets, flagging "hits" for further investigation.
A notable example is the discovery of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter (CHT). A high-throughput screen of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) library led to the identification of initial lead compounds that served as the starting point for a comprehensive medicinal chemistry campaign. This screening initiative was crucial in uncovering a novel chemical series with potential for development into tool compounds to study cholinergic signaling.
Similarly, a 4-aminopiperidine (B84694) (4AP) scaffold, a close structural relative of N-(piperidin-4-yl)benzamide, was identified as a potent inhibitor of Hepatitis C Virus (HCV) proliferation through a high-throughput phenotypic screen of the NIH Molecular Libraries Small Molecule Repository. nih.gov The initial hits from this screen, which targeted the assembly stages of the HCV life cycle, demonstrated the power of HTS in uncovering novel antiviral agents with underexplored mechanisms of action. nih.gov
These examples underscore the pivotal role of HTS in providing the initial chemical matter for drug discovery programs centered on the N-(piperidin-4-yl)benzamide and related scaffolds. The hits identified from these screens, while often possessing modest potency and suboptimal pharmacological properties, provide the essential foundation for subsequent lead optimization efforts.
Iterative Medicinal Chemistry Approaches for Property Optimization
Following the identification of lead compounds from HTS, a rigorous process of iterative medicinal chemistry is employed to refine their molecular properties. This involves the systematic synthesis and evaluation of analogues to enhance potency, selectivity, and pharmacokinetic characteristics.
Enhancement of Target Potency and Selectivity
A primary goal of lead optimization is to enhance the potency of a compound towards its intended biological target while simultaneously improving its selectivity over other related and unrelated targets. This is typically achieved through a detailed exploration of the structure-activity relationships (SAR).
In the development of the aforementioned CHT inhibitors, extensive SAR studies were conducted around the 3-piperidine substituent and the amide functionality of the 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) core. Researchers discovered that benzylic heteroaromatic amide moieties were the most potent. Furthermore, 3-(piperidin-4-yl)oxy substituents were found to be favored over other alkyl ether variations. This iterative process of chemical modification and biological testing led to the identification of ML352, a potent and selective inhibitor of CHT.
Another study focused on developing N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways for potential antitumor activity. nih.gov Through guided bioisosterism and consideration of pharmacokinetic parameters, a series of novel benzamide derivatives were designed and synthesized. This led to the discovery of compounds that showed significant inhibitory bioactivity in HepG2 cells, with IC50 values in the low micromolar range. nih.gov
The following table illustrates the impact of structural modifications on the potency of N-(piperidin-4-yl)benzamide derivatives as cell cycle inhibitors in HepG2 cells.
| Compound | Modification | IC50 (µM) |
| Lead Compound | Initial Hit | >10 |
| Analog A | Addition of a 4-chlorophenyl group | 2.5 |
| Analog B | Modification of the piperidine (B6355638) nitrogen | 1.1 |
| Compound 47 | Optimized substitutions on both benzamide and piperidine rings | 0.25 |
This table is a representative example based on findings in the field and demonstrates the iterative improvement of potency. nih.gov
Improvement of In Vitro ADME Properties
A critical aspect of lead optimization is the enhancement of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Poor ADME profiles can lead to low bioavailability, rapid clearance, and potential toxicity, ultimately hindering the development of a successful drug. Medicinal chemists employ various strategies to improve these characteristics.
For the N-(piperidin-4-yl)benzamide scaffold, modifications are often made to modulate lipophilicity, solubility, and metabolic stability. For instance, the introduction of polar groups can improve solubility, while blocking sites of metabolism through chemical modification can increase a compound's half-life.
A study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer's agents predicted the ADME properties of the most potent derivative and compared them to the approved drug donepezil. nih.gov The designed compound showed promising ADME properties, highlighting the potential for this scaffold to yield drug candidates with favorable pharmacokinetic profiles. nih.gov
The following table provides a conceptual overview of how ADME properties might be optimized for a hypothetical N-(piperidin-4-yl)benzamide derivative.
| Property | Initial Lead | Optimized Compound | Rationale for Change |
| Solubility | Low | Moderate | Introduction of a polar hydroxyl group |
| Metabolic Stability | Low | High | Blocking a metabolic hotspot with a fluorine atom |
| Permeability | Moderate | High | Optimization of lipophilicity (LogP) |
| Plasma Protein Binding | High | Moderate | Reduction of lipophilicity |
Rational Design for Optimized Ground State Energetics and Receptor Residence Time
Rational, structure-based drug design plays a crucial role in optimizing the interaction between a ligand and its target protein. nih.gov By understanding the three-dimensional structure of the binding site, chemists can design molecules that form more stable and prolonged interactions, leading to improved efficacy. This involves considering factors such as the ground state energetics of the ligand-receptor complex and the kinetics of binding, particularly the receptor residence time. arxiv.orgarxiv.orguni-heidelberg.de
While specific studies detailing the optimization of ground state energetics and receptor residence time for the N-(piperidin-4-yl)benzamide scaffold are not extensively published, the principles of rational design are widely applied. Computational methods such as molecular docking and molecular dynamics simulations are used to predict the binding modes of N-(piperidin-4-yl)benzamide derivatives and to understand the key interactions that govern their affinity and binding kinetics. nih.govnih.gov
For example, in the design of renin inhibitors, a structure-based approach was used to modify N-(piperidin-3-yl)pyrimidine-5-carboxamides, a related scaffold. bohrium.comresearchgate.net X-ray crystal structures of compounds bound to renin revealed that the piperidine NH group interacts with the catalytic aspartic acids, providing crucial information for further modifications to enhance inhibitory activity. bohrium.comresearchgate.net Such insights allow for the rational design of new analogues with improved binding properties.
Fragment-Based Drug Design Integration
Fragment-based drug design (FBDD) has emerged as a powerful strategy for hit identification and lead generation. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Once identified, these fragments can be grown, linked, or merged to generate more potent lead compounds. researchgate.netnih.govnih.gov
The N-(piperidin-4-yl)benzamide scaffold, and its constituent parts like the benzoylpiperidine fragment, are well-suited for integration into FBDD strategies. The piperidine ring, in particular, is a common fragment in many drug discovery libraries.
One common strategy is "fragment growing," where a core fragment that binds to the target is elaborated with additional chemical moieties to pick up further interactions and increase potency. For the N-(piperidin-4-yl)benzamide scaffold, the piperidine or benzamide portion could serve as the initial fragment, with subsequent chemical synthesis extending the molecule to explore adjacent binding pockets.
"Fragment linking" is another approach where two or more fragments that bind to different, nearby sites on the protein are connected via a chemical linker. nih.gov A hypothetical example involving the N-(piperidin-4-yl)benzamide scaffold could involve identifying a benzamide fragment and a separate piperidine-containing fragment that bind in proximity, and then designing a linker to connect them into a single, more potent molecule.
Development of "Me-Better" Agents and Potential First-in-Class Molecules
The versatility of the N-(piperidin-4-yl)benzamide scaffold has enabled its use in the development of both "me-better" drugs and potential first-in-class molecules. "Me-better" drugs are structurally similar to existing drugs but offer improvements in terms of efficacy, safety, or pharmacokinetic properties. First-in-class molecules, on the other hand, have a novel mechanism of action and target a previously undrugged biological pathway.
An example of the development of a "me-better" agent can be seen in the design of novel acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov By rationally modifying the chemical structure of the existing drug donepezil, which contains a benzylpiperidine moiety, researchers have designed new N-benzyl-piperidine derivatives with the potential for improved efficacy as multitarget-directed inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov
The N-(piperidin-4-yl)benzamide scaffold is also being explored for the development of first-in-class molecules. For instance, the discovery of a novel potent type II ABL/c-KIT dual kinase inhibitor, which utilizes a distinct hinge-binding mode, provides a new pharmacophore for the discovery of kinase inhibitors with novel mechanisms of action. This compound, which incorporates a 3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide moiety, has the potential to be a first-in-class treatment for certain types of cancer.
The development of N-(piperidin-4-yl)benzamide derivatives as activators of the HIF-1 pathway for cancer treatment also represents a potential first-in-class approach. nih.gov By targeting a key regulator of cellular response to hypoxia, these compounds could offer a novel therapeutic strategy for a variety of solid tumors.
Future Research Directions in Scaffold Exploitation for Novel Therapeutic Agents
The N-(piperidin-4-yl)benzamide scaffold has proven to be a versatile and fruitful starting point for the discovery of a wide range of biologically active agents. Its inherent structural features—a central piperidine ring providing a basic nitrogen atom and a flexible linker to an aromatic benzamide moiety—offer numerous opportunities for chemical modification and optimization. Future research is poised to exploit this scaffold in several promising directions, aiming to broaden its therapeutic applications, enhance target specificity, and overcome existing drug development challenges.
Expansion into New Therapeutic Areas
While the N-(piperidin-4-yl)benzamide core has been extensively explored for central nervous system disorders, particularly as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, its potential extends far beyond this domain. nih.govacs.orgconsensus.app Emerging research highlights its applicability in oncology, inflammation, and infectious diseases.
Oncology: Novel derivatives of N-(piperidin-4-yl)benzamide have shown significant potential as anticancer agents. nih.gov For instance, certain compounds have been identified as potent cell cycle inhibitors in hepatocellular carcinoma (HepG2) cells, acting through a p53/p21-dependent pathway. nih.gov Other derivatives have been synthesized as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a crucial role in tumor cell adaptation to hypoxic environments. nih.gov The development of selective inhibitors for cancer-associated enzymes like carbonic anhydrases IX and XII, using related sulfonamide-piperidine scaffolds, further underscores the potential in this field. nih.gov
Inflammation: The scaffold is being investigated for its role in modulating inflammatory pathways. By employing a pharmacophore-hybridization strategy, researchers have used a related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold to develop novel inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases. mdpi.comresearchgate.net
Infectious Diseases: The piperidine moiety is a common fragment in agrochemicals and pharmaceuticals, and novel sulfonamide derivatives containing this ring have been developed as potent bactericides against plant bacterial diseases, suggesting a potential avenue for human infectious disease research. mdpi.com
Scaffold Hopping and Structural Diversification
Scaffold hopping is a powerful strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of the original molecule but possess improved properties, such as enhanced potency, better pharmacokinetics, or a different side-effect profile. niper.gov.inbhsai.org Future exploitation of the N-(piperidin-4-yl)benzamide scaffold will heavily rely on this approach.
Key strategies include:
Heterocycle Replacement: Systematically replacing the benzamide or piperidine rings with other aromatic or heterocyclic systems to explore new chemical space and interactions with biological targets.
Ring Opening or Closure: Modifying the piperidine ring's flexibility and conformational properties to optimize binding affinity. nih.gov
Bioisosteric Replacement: Substituting functional groups on the scaffold with bioisosteres to fine-tune physicochemical properties like solubility and metabolic stability.
A successful scaffold-hopping exercise led to the identification of a preclinical candidate for visceral leishmaniasis, where the initial lead suffered from poor solubility and genotoxicity. dundee.ac.uk This highlights how moving to a new core structure can resolve critical development issues. dundee.ac.uk
Development of Multi-Target Directed Ligands (MTDLs)
For complex multifactorial diseases like Alzheimer's, a therapeutic approach that simultaneously modulates multiple targets is highly desirable. mdpi.com The N-(piperidin-4-yl)benzamide scaffold is an ideal foundation for designing Multi-Target Directed Ligands (MTDLs). Future research will focus on creating hybrid molecules that combine the pharmacophoric elements necessary for interacting with different targets. For example, derivatives are being designed to act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. mdpi.com
Advanced Computational and In Silico Design
The integration of computational tools is set to accelerate the discovery of next-generation agents based on this scaffold. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are crucial for understanding how these molecules interact with their targets at an atomic level. nih.govnih.gov These in silico methods allow for the rational design of new derivatives with predicted improvements in binding affinity, selectivity, and pharmacokinetic (ADME) properties before their chemical synthesis, saving significant time and resources. nih.gov For instance, computational simulations have been used to build models of the NLRP3 inactive state to identify potential binding sites for novel inhibitors. researchgate.net
The table below summarizes selected research findings on novel derivatives, showcasing the diverse targets and activities being explored.
| Compound/Series | Therapeutic Area | Target/Mechanism | Key Findings | Reference(s) |
| Compound 47 | Oncology | Cell Cycle Inhibition (p53/p21 pathway) | Potent activity against HepG2 cells with an IC50 of 0.25 μM. Induces cell cycle arrest. | nih.gov |
| Compounds 10b & 10j | Oncology | HIF-1α Activation | Significant inhibitory bioactivity in HepG2 cells (IC50 values of 0.12 and 0.13 μM, respectively). Promote tumor cell apoptosis. | nih.gov |
| Benzimidazol-2-one Series | Inflammation | NLRP3 Inflammasome Inhibition | Compounds identified that inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells. | mdpi.com |
| Sulfonamide-piperidine Series | Oncology | Carbonic Anhydrase IX and XII Inhibition | Compound 7h identified as a highly effective hCA IX inhibitor (Ki = 1.2 nM). | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Alzheimer's Disease | Dual AChE and BACE1 Inhibition | Most active against AChE (IC50 = 0.056 µM) and BACE1 (IC50 = 9.01 µM) in its series. | mdpi.com |
| Compound C4 (Sulfonamide-piperidine) | Infectious Disease (Agrochemical) | Dihydropteroate Synthase (DHPS) Inhibition | Potent activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 of 2.02 µg/mL. | mdpi.com |
Q & A
Advanced Research Question
- X-ray Crystallography: Employ SHELXL for refinement of single-crystal data. Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution ≤1.0 Å. Hydrogen bonding between the piperidine NH and chloride ion is critical for structural validation .
- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and piperidine signals (δ 1.5–3.0 ppm). Use COSY and HSQC to resolve overlapping peaks .
- HPLC-MS: Reverse-phase C18 columns (gradient: 5–95% acetonitrile in water) with ESI-MS detection confirm molecular ion peaks ([M+H]⁺ calculated for C₁₃H₁₈ClN₂O₂: 271.11) .
How do pH and temperature affect the stability of this compound during experimental procedures?
Advanced Research Question
- pH Stability: The compound is stable in acidic conditions (pH 2–4) but degrades in alkaline buffers (pH >8) via hydrolysis of the amide bond. Use phosphate-buffered saline (pH 7.4) for short-term (<24 hr) biological assays .
- Thermal Stability: Decomposition occurs above 150°C, releasing CO, NOₓ, and HCl. For long-term storage, maintain temperatures ≤25°C and avoid lyophilization unless stabilized with cryoprotectants (e.g., trehalose) .
What are the critical steps in scaling up the synthesis of this compound while maintaining yield?
Basic Research Question
- Step 1 (Alkylation): Use a 1:1.2 molar ratio of 4-chloroaniline to 4-N-Boc-piperidone in DMF at 80°C for 6 hr. Monitor completion by TLC (Rf = 0.3, hexane/ethyl acetate 3:1) .
- Step 2 (Benzoylation): Add 2,4-dichlorobenzoyl chloride (1.5 equiv) dropwise at 0°C to prevent exothermic side reactions. Stir for 12 hr at RT .
- Step 3 (Deprotection): Treat with 4M HCl/dioxane (3 equiv) for 2 hr. Filter the precipitate and wash with cold diethyl ether to remove impurities. Scale-up to 100 g batches achieves ~57% yield with HPLC purity >98% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
